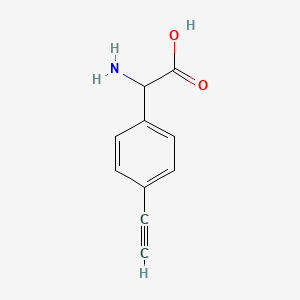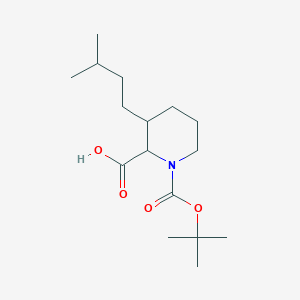
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid, also known as TBMP, is an organic compound with a unique structure and properties that make it useful for a variety of applications in the laboratory. TBMP is a carboxylic acid derivative of the amino acid pyrrolidine, and is used as a reagent in organic synthesis, as well as a substrate for enzyme-catalyzed reactions. The compound is also of interest in the field of biochemistry, as it has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as it is a versatile and stable carboxylic acid derivative of the amino acid pyrrolidine. 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid is also used as a substrate in enzyme-catalyzed reactions, and as a catalyst in peptide synthesis. In addition, 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid has been found to have a range of biochemical and physiological effects, making it of interest in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid is not yet fully understood. However, it is believed that the compound acts as a modulator of the activity of certain enzymes, as well as acting as a substrate for certain enzyme-catalyzed reactions.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid has been found to have a range of biochemical and physiological effects. Studies have shown that the compound has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid has been found to have an anti-inflammatory effect, and is being studied as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid in lab experiments is its versatility and stability. The compound is relatively easy to synthesize, and is stable in a variety of conditions. In addition, the compound has a range of biochemical and physiological effects, making it of interest for a variety of research applications. However, there are some limitations to using 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid in lab experiments. The compound is toxic in high concentrations, and should be handled with care. In addition, the mechanism of action of 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid is not yet fully understood, which can make it difficult to interpret the results of experiments using the compound.
Direcciones Futuras
There are a number of potential future directions for 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid research. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. In addition, further research could be conducted into the potential therapeutic applications of 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid, such as its use as an anti-inflammatory agent. Finally, further research could be conducted into the synthesis methods of 1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid, in order to improve the efficiency and yield of the reaction.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-9-13(15(19)16(20)21)11-12-5-7-14(23-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGDDNJPIPCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(4-methoxybenzyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)
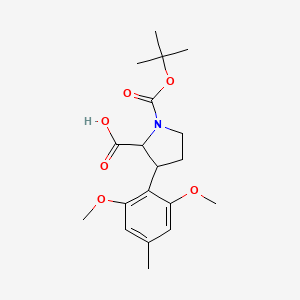

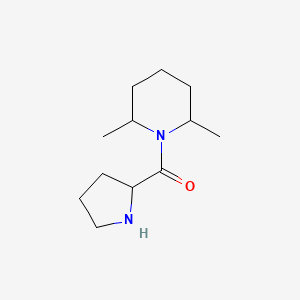
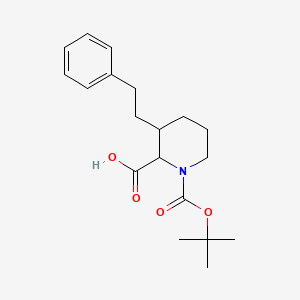


![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)
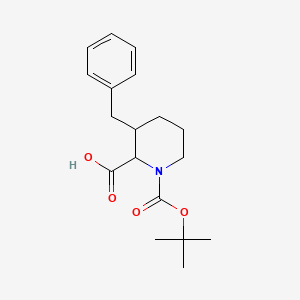
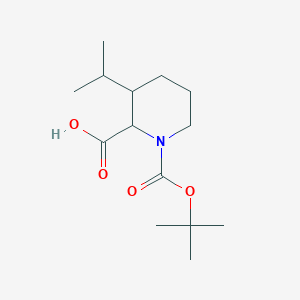
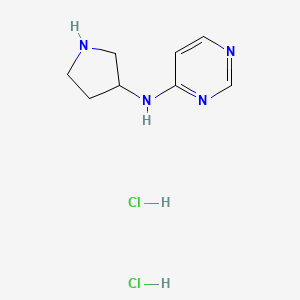
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
